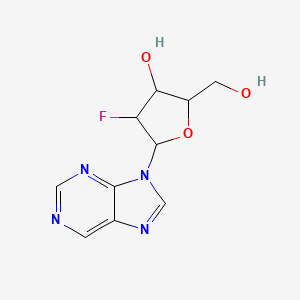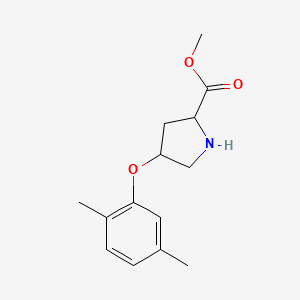
3-(3,4-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-(3,4-diméthoxyphényl)-3-(9H-fluorèn-9-ylméthoxycarbonylamino)-2-hydroxypropanoïque est un composé organique complexe qui présente une combinaison de structures aromatiques et aliphatiques
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l’acide 3-(3,4-diméthoxyphényl)-3-(9H-fluorèn-9-ylméthoxycarbonylamino)-2-hydroxypropanoïque implique généralement des réactions organiques en plusieurs étapes. Les matières premières incluent souvent le 3,4-diméthoxybenzaldéhyde et le 9H-fluorène. La synthèse peut impliquer :
Formation de l’intermédiaire : La première étape pourrait impliquer la formation d’un composé intermédiaire par une réaction de condensation.
Modifications de groupes fonctionnels :
Assemblage final : La dernière étape impliquerait le couplage de l’intermédiaire avec les groupes fonctionnels désirés pour former le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie synthétique afin de maximiser le rendement et la pureté. Cela pourrait inclure :
Catalyse : Utiliser des catalyseurs pour améliorer les vitesses de réaction et la sélectivité.
Purification : Utiliser des techniques telles que la cristallisation, la distillation et la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-(3,4-diméthoxyphényl)-3-(9H-fluorèn-9-ylméthoxycarbonylamino)-2-hydroxypropanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en amines.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Agents oxydants : Comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Agents réducteurs : Comme l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Réactifs de substitution : Comme les halogènes (Cl2, Br2) ou les nucléophiles (NH3, OH-).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif dans la synthèse organique pour créer des molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, telles que les activités anti-inflammatoires ou anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-(3,4-diméthoxyphényl)-3-(9H-fluorèn-9-ylméthoxycarbonylamino)-2-hydroxypropanoïque implique son interaction avec des cibles moléculaires spécifiques. Celles-ci peuvent inclure :
Enzymes : Inhibition ou activation des enzymes impliquées dans les voies métaboliques.
Récepteurs : Liaison à des récepteurs cellulaires pour moduler les voies de signalisation.
ADN/ARN : Intercalation ou liaison aux acides nucléiques pour affecter l’expression génique.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-(3,4-diméthoxyphényl)-2-hydroxypropanoïque : Manque la partie fluorène mais partage des groupes fonctionnels similaires.
Acide 3-(9H-fluorèn-9-ylméthoxycarbonylamino)-2-hydroxypropanoïque : Contient la partie fluorène mais manque le groupe diméthoxyphényle.
Unicité
L’acide 3-(3,4-diméthoxyphényl)-3-(9H-fluorèn-9-ylméthoxycarbonylamino)-2-hydroxypropanoïque est unique en raison de la combinaison de ses caractéristiques structurales, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO7/c1-32-21-12-11-15(13-22(21)33-2)23(24(28)25(29)30)27-26(31)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-13,20,23-24,28H,14H2,1-2H3,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJTVXADORYNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
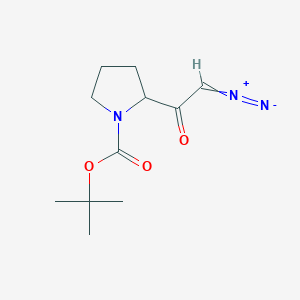
![5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B12105970.png)



![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12106004.png)
![3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B12106011.png)

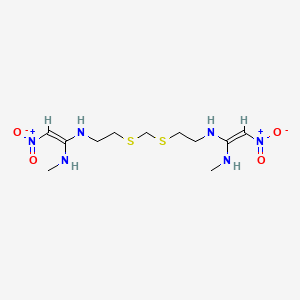
![(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12106039.png)
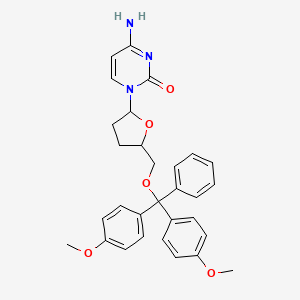
![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12106044.png)
